molecular formula C32H14 B110330 Ovalene CAS No. 190-26-1

Ovalene

Cat. No. B110330
CAS RN: 190-26-1
M. Wt: 398.5 g/mol
InChI Key: LSQODMMMSXHVCN-UHFFFAOYSA-N
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Description

Ovalene is a polycyclic aromatic hydrocarbon with the formula C32H14, which consists of ten peri-fused six-membered rings . It is very similar to coronene . Ovalene is a reddish-orange compound . It is sparingly soluble in solvents such as benzene, toluene, and dichloromethane . Its solutions have a green fluorescence under UV light .


Synthesis Analysis

An efficient synthetic pathway to Ovalene has been reported based on a sequential iodination-benzannulation of bi(naphthylphenyl)diyne, followed by photochemical cyclodehydroiodination (PCDHI) . This protocol included a fused bischrysene as a key intermediate and furnished scalable amounts of meso-substituted Ovalene derivatives with different substituents .


Molecular Structure Analysis

The crystal and molecular structure of Ovalene has been determined by quantitative X-ray analysis . The monoclinic crystals, space group P21/a, have two centro-symmetrical molecules of C32H14 per unit cell, and the structure resembles that of coronene .


Chemical Reactions Analysis

The infrared (IR) spectra of Ovalene and hydrogenated Ovalene in solid para-hydrogen have been reported . The hydrogenated Ovalene and protonated Ovalene were generated from electron bombardment of a mixture of Ovalene and para-hydrogen during deposition of a matrix at 3.2 K .


Physical And Chemical Properties Analysis

Ovalene has a molecular formula of C32H14 and an average mass of 398.454 Da . It is sparingly soluble in solvents such as benzene, toluene, and dichloromethane . Its solutions have a green fluorescence under UV light .

Scientific Research Applications

Graphene Nanostructures and Electronics

Ovalene has been extensively studied in the context of graphene nanostructures. A computational study explored the ground-state electronic properties of Ovalene and its counterparts when Si-atoms were included. This study found that incorporating Si-atoms into Ovalene can increase energy stability and cause structural deformations, affecting its flatness, which is a typical characteristic of pure systems (Mocci, Cardia, & Cappellini, 2018). Similarly, another study focused on the electronic and optical properties of Ovalene when substituted with Si-atoms, noting a general reduction in the fundamental gap and a redshift in optical properties after chemical modification, suggesting potential applications in electronics and photonics (Mocci, Cardia, & Cappellini, 2018).

Optical and Magnetic Properties

Ovalene's optical properties, such as its nonlinear optical characteristics, have been examined, highlighting its potential as a gain medium and active material for achieving strong exciton-photon coupling in microcavities. Modifications to Ovalene's structure can influence its stimulated emission properties, indicating its suitability for optical applications (Paternó et al., 2018). The pure radiative lifetime of Ovalene was also measured in various solvents, contributing to our understanding of its optical behavior (Giniger & Amirav, 1986). Additionally, Ovalene's magnetic properties were investigated, particularly in a mixed spins anti-ferrimagnetic nano-structure, revealing intriguing results like the appearance of two compensation temperatures and their dependence on physical parameters, suggesting applications in magnetic materials and devices (Fadil et al., 2019).

Drug Delivery and Material Science

Ovalene's interaction with other molecules like cisplatin has been studied, indicating potential applications in drug delivery systems. The study found that CP adsorption on graphene prototypes, including Ovalene, is favorable, suggesting that Ovalene could be part of effective drug delivery vectors (Cuevas-Flores, García-Revilla, & Bartolomei, 2018). The electrical conductivity and magnetic susceptibility of Ovalene were also examined, emphasizing its unique configuration and potential applications in electronics and material science (Akamatu, Inokuchi, & Handa, 1951).

Safety And Hazards

According to the Safety Data Sheet, Ovalene should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

ovalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQODMMMSXHVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=CC6=C7C8=C(C=CC9=C8C1=C(C=C9)C=C(C3=C1C7=C54)C=C2)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172447
Record name Ovalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ovalene

CAS RN

190-26-1
Record name Ovalene
Source CAS Common Chemistry
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Record name Ovalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ovalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91578
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Record name Ovalene
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Record name Ovalene
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Record name OVALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
GM Paternò, Q Chen, XY Wang, J Liu… - Angewandte Chemie …, 2017 - Wiley Online Library
A large number of graphene molecules, or large polycyclic aromatic hydrocarbons (PAHs), have been synthesized and display various optoelectronic properties. Nevertheless, their …
Number of citations: 78 onlinelibrary.wiley.com
Q Chen, S Thoms, S Stöttinger… - Journal of the …, 2019 - ACS Publications
Dibenzo[hi,st]ovalene (DBOV), as a new nanographene, has demonstrated promising optical properties, such as red emission with a high fluorescence quantum yield of 79% and …
Number of citations: 38 pubs.acs.org
J Li, JJ Chang, HS Tan, H Jiang, X Chen, Z Chen… - Chemical …, 2012 - pubs.rsc.org
Large disc-like ovalene diimides (ODI and ODI-CN) were prepared for the first time mainly via Diels–Alder cycloaddition reactions at the bay regions of bisanthene. The CN-substituted …
Number of citations: 61 pubs.rsc.org
D Chen, J Akroyd, S Mosbach, D Opalka, M Kraft - Combustion and Flame, 2015 - Elsevier
The melting behaviour of ovalene (C 32 H 14 ), hexabenzocoronene (C 42 H 18 ) and circumcoronene (C 54 H 18 ) clusters is analysed using molecular dynamics simulations. The …
Number of citations: 50 www.sciencedirect.com
Z Fadil, A Mhirech, B Kabouchi, L Bahmad… - Superlattices and …, 2019 - Elsevier
The magnetic properties of a mixed spins (7/2, 1) anti-ferrimagnetic ovalene nano-structure have been investigated using Monte Carlo simulations. We start by discussing the ground …
Number of citations: 43 www.sciencedirect.com
Q Chen, D Schollmeyer, K Müllen… - Journal of the American …, 2019 - ACS Publications
A transition-metal catalyzed alkyne benzannulation allowed an unprecedented synthesis of circumpyrene, starting from 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene (DBOV). The …
Number of citations: 27 pubs.acs.org
Q Chen, D Wang, M Baumgarten… - Chemistry–An Asian …, 2019 - Wiley Online Library
Dibenzo[hi,st]ovalene (DBOV) is a nanographene with a combination of zigzag and armchair edges, consisting of 38 sp 2 carbons. Excellent optical properties with strong red emission …
Number of citations: 27 onlinelibrary.wiley.com
P Ehrenfreund, L d'Hendecourt… - … (ISSN 0004-6361) …, 1992 - adsabs.harvard.edu
… ovalene. The poor agreement of the visible spectra of the coronene cation and the neutral and ionized ovalene … the widths and strengths of measured bands for coronene and ovalene. …
Number of citations: 74 adsabs.harvard.edu
GM Paternò, L Nicoli, Q Chen, K Müllen… - The Journal of …, 2018 - ACS Publications
Dibenzo[hi,st]ovalene (DBOV) is a nanographene molecule with quasi-zero dimensional electronic confinement that displays relatively high oscillator strength, remarkable photostability…
Number of citations: 22 pubs.acs.org
M Tsuge, M Bahou, YJ Wu… - The Astrophysical …, 2016 - iopscience.iop.org
… to determine accurately the mixing ratio of ovalene/p-H 2 . … ovalene, we estimated the concentration of ovalene in p-H 2 to be 30 ± 15 ppm. In experiments to produce protonated ovalene…
Number of citations: 27 iopscience.iop.org

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